3-Bromooxan-4-amine
Description
3-Bromooxan-4-amine is a brominated derivative of oxane (tetrahydropyran), featuring a six-membered oxygen-containing ring with a bromine atom at position 3 and an amine group at position 4. The bromine atom enhances electrophilic reactivity, while the amine group provides a site for functionalization, making it valuable for drug discovery and organic synthesis.
Properties
Molecular Formula |
C5H10BrNO |
|---|---|
Molecular Weight |
180.04 g/mol |
IUPAC Name |
3-bromooxan-4-amine |
InChI |
InChI=1S/C5H10BrNO/c6-4-3-8-2-1-5(4)7/h4-5H,1-3,7H2 |
InChI Key |
RTFBSHNEPDJNDC-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC(C1N)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromooxan-4-amine typically involves the bromination of oxan-4-amine. One common method is the direct bromination of oxan-4-amine using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure selective bromination at the desired position .
Industrial Production Methods
In an industrial setting, the production of 3-Bromooxan-4-amine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity 3-Bromooxan-4-amine .
Chemical Reactions Analysis
Types of Reactions
3-Bromooxan-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides, leading to the formation of diverse derivatives.
Oxidation Reactions: The amine group can be oxidized to form corresponding oximes or nitriles under specific conditions.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom, yielding oxan-4-amine.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include substituted oxan-4-amines, oximes, nitriles, and reduced amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Bromooxan-4-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Bromooxan-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its targets. Additionally, the amine group can form hydrogen bonds, further stabilizing the interaction with biological molecules . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Oxane (Tetrahydropyran) Derivatives
Compounds with oxane cores and halogen/amine substituents share structural similarities but exhibit distinct properties based on substitution patterns:
Key Differences :
Oxetane Derivatives
Four-membered oxetane rings introduce ring strain, enhancing reactivity compared to oxane derivatives:
Comparison Insights :
- Oxetanes exhibit greater metabolic stability and solubility than oxanes but may have reduced bioavailability due to smaller ring size.
- Bromine placement on aromatic vs. aliphatic positions alters interactions with biological targets (e.g., enzymes).
Benzylamine Derivatives
Linear benzylamine derivatives highlight the impact of halogen type and substituent positions:
| Compound Name | Structural Features | Molecular Weight (g/mol) | Biological Activity | Reactivity Notes |
|---|---|---|---|---|
| 3-Bromobenzylamine | Benzylamine, Br at C3 | 186.04 | Neuropharmacological effects | Moderate nucleophilicity |
| 4-Bromobenzylamine | Benzylamine, Br at C4 | 186.04 | Similar to 3-Bromo isomer | Higher steric hindrance |
| 3-Chlorobenzylamine | Benzylamine, Cl at C3 | 141.61 | Lower cytotoxicity | Reduced reactivity vs. Br |
Key Trends :
- Para-substituted bromine (4-Bromobenzylamine) shows stronger biological activity than meta-substituted analogs.
- Chlorine substitution reduces reactivity in nucleophilic substitutions compared to bromine .
Other Heterocyclic Amines
Brominated heterocycles with varied cores demonstrate scaffold-dependent properties:
Structural Impact :
- Trifluoromethyl groups enhance membrane permeability and stability .
Biological Activity
3-Bromooxan-4-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.
Chemical Structure and Properties
3-Bromooxan-4-amine is characterized by the presence of a bromine atom attached to an oxan ring, which contributes to its unique reactivity and biological properties. The molecular structure can be represented as follows:
- Chemical Formula : CHBrN (exact values depend on the specific structure)
- Molecular Weight : Approximately 200 g/mol (exact value may vary)
- IUPAC Name : 3-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-amine
Anticancer Properties
Recent studies have indicated that compounds similar to 3-Bromooxan-4-amine exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of brominated compounds have shown enhanced activity against glioblastoma cells. In vitro studies demonstrated that these compounds can induce apoptosis at micromolar concentrations, with IC50 values indicating potent activity against specific cancer types .
The mechanism through which 3-Bromooxan-4-amine exerts its effects appears to involve:
- Receptor-Mediated Endocytosis : Similar compounds have been shown to enter cells via receptor-mediated pathways, enhancing their cytotoxic effects specifically in cancer cells expressing certain receptors .
- Induction of Apoptosis : The compound may trigger apoptotic pathways, leading to programmed cell death in malignant cells while sparing normal cells.
Study on Glioblastoma Treatment
A notable study investigated the use of a conjugate involving a similar brominated compound targeting the epidermal growth factor receptor (EGFR). The results showed that mice treated with this conjugate had significantly improved survival rates and delayed tumor progression compared to controls. Specifically, 40% of treated mice remained tumor-free for over 58 days, highlighting the potential of brominated compounds in targeted cancer therapy .
Antimicrobial Activity
In addition to anticancer properties, brominated compounds have been evaluated for their antimicrobial activity. A study comparing various halogenated amines found that those with bromine exhibited increased antibacterial effects compared to their chlorine counterparts. This increase in activity is attributed to enhanced electron density and subsequent reactivity against microbial targets .
Data Tables
| Property | Value |
|---|---|
| Molecular Weight | ~200 g/mol |
| Anticancer IC50 (Glioblastoma) | ~813 nM |
| Survival Rate (Mouse Model) | 40% tumor-free at 58 days |
| Biological Activity | Observations |
|---|---|
| Anticancer | Significant cytotoxicity |
| Antimicrobial | Enhanced activity vs. bacteria |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
